molecular formula C11H12F3NO5S B14206224 Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]- CAS No. 851370-99-5

Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B14206224
CAS No.: 851370-99-5
M. Wt: 327.28 g/mol
InChI Key: FDARNXMDMOELTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethyl Group:

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

    Nucleophiles: Various nucleophiles, such as amines, thiols, and alkoxides, are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxy and sulfonyl groups can participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the hydroxy and sulfonyl groups provide opportunities for hydrogen bonding and other interactions with biological targets. This combination of properties makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

851370-99-5

Molecular Formula

C11H12F3NO5S

Molecular Weight

327.28 g/mol

IUPAC Name

4,4,4-trifluoro-N-hydroxy-3-(4-methoxyphenyl)sulfonylbutanamide

InChI

InChI=1S/C11H12F3NO5S/c1-20-7-2-4-8(5-3-7)21(18,19)9(11(12,13)14)6-10(16)15-17/h2-5,9,17H,6H2,1H3,(H,15,16)

InChI Key

FDARNXMDMOELTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)NO)C(F)(F)F

Origin of Product

United States

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